Cas no 1002272-30-1 (N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide)
N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide Chemical and Physical Properties
Names and Identifiers
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- 1002272-30-1
- N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide
- Z31017264
- EN300-26591378
- N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
- N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide
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- Inchi: 1S/C21H24ClN3O3S/c1-17-7-8-19(22)15-20(17)23-21(26)16-24-10-12-25(13-11-24)29(27,28)14-9-18-5-3-2-4-6-18/h2-9,14-15H,10-13,16H2,1H3,(H,23,26)/b14-9+
- InChI Key: SYFFVLFZQRKOCO-NTEUORMPSA-N
- SMILES: N1(CC(NC2=CC(Cl)=CC=C2C)=O)CCN(S(/C=C/C2=CC=CC=C2)(=O)=O)CC1
Computed Properties
- Exact Mass: 433.1226905g/mol
- Monoisotopic Mass: 433.1226905g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 665
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 78.1Ų
Experimental Properties
- Density: 1.36±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 13.94±0.70(Predicted)
N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26591378-0.05g |
N-(5-chloro-2-methylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide |
1002272-30-1 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide
Introduction to N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide and Its Significance in Modern Chemical Biology
N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide (CAS No. 1002272-30-1) is a compound that has garnered significant attention in the field of chemical biology due to its unique structural features and potential biological activities. This molecule, characterized by a piperazine core linked to a sulfonyl group and an aromatic ring system, represents a fascinating subject of study for researchers exploring novel therapeutic agents.
The piperazineacetamide moiety is particularly noteworthy, as it is a common pharmacophore in drug design, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the 5-Chloro-2-methylphenyl group enhances the compound's lipophilicity, which can be crucial for membrane permeability and target binding affinity. Additionally, the sulfonyl group at the 4-position introduces a polar moiety that may contribute to the compound's solubility and interaction with biological systems.
In recent years, there has been a growing interest in molecules that incorporate fused aromatic rings and heterocyclic structures, as these elements often contribute to the pharmacological properties of interest. The 1E)-2-phenylethenyl substituent in this compound adds another layer of complexity, potentially influencing its electronic properties and reactivity. This combination of structural features makes N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide a promising candidate for further investigation.
The compound's potential applications in chemical biology are vast. One area of interest is its role as a modulator of enzyme activity. Piperazine derivatives are known to interact with various enzymes, and the sulfonyl group can enhance binding affinity. For instance, studies have shown that sulfonyl-containing compounds can act as inhibitors of kinases and other enzyme targets relevant to diseases such as cancer and inflammation. The aromatic ring system may also contribute to interactions with protein targets, offering multiple points of engagement for therapeutic intervention.
Another compelling aspect of this molecule is its potential as a scaffold for drug discovery. The structural flexibility provided by the piperazine ring allows for modifications that can fine-tune biological activity. Researchers can explore variations in the aromatic rings and sulfonyl group to optimize properties such as potency, selectivity, and pharmacokinetics. This adaptability makes N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide a valuable tool in the development of new drugs.
The synthesis of this compound also presents an opportunity for innovation in synthetic chemistry. The multi-step process involves key transformations such as sulfonylation and alkenylation, which are critical for constructing the desired structure. Advances in synthetic methodologies have enabled more efficient and scalable production of complex molecules like this one, facilitating their use in research and development.
In conclusion, N-(5-Chloro-2-methylphenyl)-4-[[(1E)-2-phenylethenyl]sulfonyl]-1-piperazineacetamide (CAS No. 1002272-30-1) is a structurally intriguing compound with significant potential in chemical biology. Its unique combination of pharmacophores makes it a promising candidate for further exploration as a therapeutic agent or research tool. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in discovering new treatments for various diseases.
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